trans-Zeatin glucoside

Overview

Description

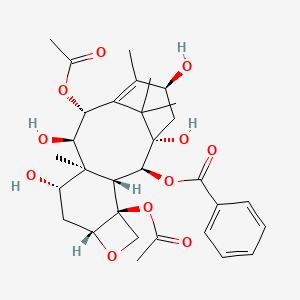

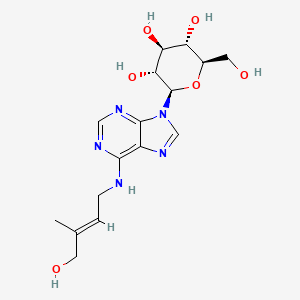

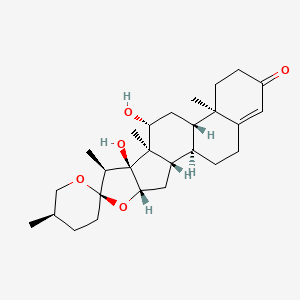

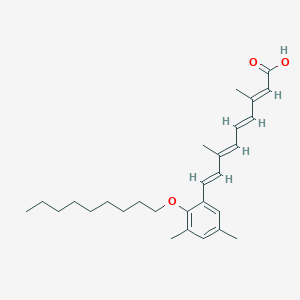

Trans-Zeatin glucoside is a type of cytokinin-N-glucosides (CKNGs), which are adenine-derived compounds occurring naturally in plants . These compounds are composed of a cytokinin base irreversibly conjugated to a glucose molecule . Trans-Zeatin glucoside is considered a pivotal compound widely utilized in the research of diverse ailments like chronic inflammation, oxidative stress, and cellular impairment .

Synthesis Analysis

Trans-Zeatin glucosides are synthesized in plants, and their abundance can vary significantly during the lifespan of the plant . They are formed when Zeatin is reduced to form Zeatin O-glucoside . Further studies are needed to fully understand the synthesis process.

Molecular Structure Analysis

The molecular structure of trans-Zeatin glucosides is complex and involves the conjugation of a cytokinin base to a glucose molecule . More detailed structural analysis would require advanced techniques such as HPLC-MS .

Chemical Reactions Analysis

Trans-Zeatin glucosides are involved in various physiological processes in plants, ranging from root development to leaf senescence . They can mimic the effects of an active cytokinin base when applied exogenously to plants . However, they do not always have the same effects, and their impact on the transcriptome and proteome can be largely distinct .

Scientific Research Applications

Cytokinin Activity and Plant Growth

Glucosides of trans-zeatin are widely present in plant tissues and play a significant role in plant growth and development. These compounds are formed either by O-glucosylation or N-glucosylation processes. A study by (Mok et al., 2005) showed that O-glucosylation is stereo-specific, with the O-glucosyltransferase from Phaseolus lunatus (ZOG1) having a high affinity for trans-zeatin. This indicates a significant role of trans-zeatin glucosides in the regulation of plant growth through cytokinin activity.

Regulation of Cytokinin Homeostasis

Trans-zeatin glucosides are involved in the regulation of cytokinin homeostasis in plants. A study by (Jin et al., 2013) on Arabidopsis thaliana demonstrated that overexpression of the trans-zeatin O-glucosyltransferase gene (UGT85A1) significantly increased the accumulation level of trans-zeatin O-glucosides. This alteration in cytokinin homeostasis influenced plant responses to trans-zeatin, impacting root elongation and lateral root formation.

Impact on Cytokinin Metabolism and Plant Physiology

The metabolism of trans-zeatin glucosides affects various physiological processes in plants. (Kiran et al., 2006) investigated the effects of over-expressing a maize beta-glucosidase in transgenic tobacco. This enzyme, capable of releasing active cytokinins from their glucosides, led to alterations in cytokinin metabolism, impacting the plant's growth and development.

Role in Cold Stress Response

Trans-zeatin glucosides also play a role in the plant response to cold stress. Research by (Li et al., 2000) demonstrated that the accumulation of zeatin O-glycosyltransferase, specific to trans-zeatin, increased in Phaseolus vulgaris and Zea mays seedlings under cold stress. This suggests a role for trans-zeatin glucosides in modulating cytokinins under stress conditions.

Implications in Plant-Insect Interactions

In addition, trans-zeatin glucosides may be involved in plant-insect interactions. The research by (Behr et al., 2012) on maize leaves infected by Colletotrichum graminicola showed alterations in cytokinin patterns, including trans-zeatin glucosides, at infection sites. This indicates a possible role in the plant's defensive response against pathogens.

Mechanism of Action

The mechanism of action of trans-Zeatin glucosides is not fully understood. However, it is known that they can induce a cytokinin response in plants that is comparable to the application of an active cytokinin base . This suggests that they may have a role in regulating plant growth and development .

Safety and Hazards

Future Directions

The study of trans-Zeatin glucosides is a promising area of research, particularly in understanding their biological activity and potential roles in plant growth and development . Future research could focus on further elucidating their mechanism of action, as well as exploring their potential applications in agriculture and medicine .

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11-,12+,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRAJOITMBSQSE-HNVSNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346518 | |

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Zeatin glucoside | |

CAS RN |

51255-96-0 | |

| Record name | trans-Zeatin glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does silencing the TaCKX1 gene in wheat affect trans-zeatin glucoside levels and what impact does this have on the plant?

A1: Silencing the TaCKX1 gene in wheat leads to an increase in the levels of trans-zeatin glucoside in developing wheat spikes. [] This increase in trans-zeatin glucoside, along with other hormonal changes, contributes to a higher grain yield phenotype. The plants exhibit a greater number of spikes and grains, although individual grain weight is slightly reduced. [] Interestingly, this increase in trans-zeatin glucoside is linked to the upregulation of the TaCKX2.1 gene, which might seem counterintuitive as CKX genes typically reduce cytokinin levels. This complex interplay highlights the intricate regulatory network governing plant hormone activity and its impact on development. []

Q2: Beyond wheat, are there other examples of how trans-zeatin glucoside levels are influenced by environmental factors?

A2: While the provided research focuses on the genetic regulation of trans-zeatin glucoside, a study on Crithmum maritimum (rock samphire) shows that environmental stress can also influence its levels. When irrigated with reverse osmosis brine, a saline solution, Crithmum maritimum plants showed increased concentrations of trans-zeatin glucoside. [] This suggests a potential role of trans-zeatin glucoside in the plant's response to salt stress.

Q3: The research mentions a screening method for glycosyltransferases using trans-zeatin glucoside. Can you elaborate on this?

A3: Researchers used trans-zeatin glucoside as one of the acceptor molecules in a high-throughput screening method to identify novel glycosyltransferase activity. [] This method employs a "green-amber-red" virtual microarray to quickly assess the presence of glycosylated products, indicating enzymatic activity. This approach helps identify enzymes capable of transferring sugar moieties to specific substrates, like trans-zeatin glucoside, which can be valuable for synthesizing glycoconjugates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)

![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)

![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)

![3,5,6-trichloro-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B1244579.png)

![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)

![Diethyl 6-benzyl-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate](/img/structure/B1244590.png)